Cas no 67680-03-9 (2-Furancarboxaldehyde, 5-ethoxy-)

2-Furancarboxaldehyde, 5-ethoxy-, is a furan derivative characterized by the presence of an ethoxy substituent at the 5-position of the furan ring. This compound is of interest in organic synthesis due to its reactive aldehyde functional group and the electron-donating effect of the ethoxy group, which can influence its reactivity in condensation and substitution reactions. It serves as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and specialty chemicals. The ethoxy group enhances solubility in organic solvents, facilitating its use in various synthetic applications. Its structural features make it valuable for constructing complex molecular frameworks in medicinal and materials chemistry.
2-Furancarboxaldehyde, 5-ethoxy- structure
67680-03-9 structure
Product Name:2-Furancarboxaldehyde, 5-ethoxy-
CAS No:67680-03-9
MF:C7H8O3
MW:140.136622428894
CID:394326
PubChem ID:23260938
Update Time:2025-05-26

2-Furancarboxaldehyde, 5-ethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Furancarboxaldehyde, 5-ethoxy-
    • 5-ethoxyfuran-2-carbaldehyde
    • SCHEMBL6210586
    • AT17093
    • AKOS017661468
    • 5-ethoxyfurfural
    • 67680-03-9
    • Z1309664832
    • DTXSID40631695
    • CS-0248368
    • EN300-396812
    • Inchi: 1S/C7H8O3/c1-2-9-7-4-3-6(5-8)10-7/h3-5H,2H2,1H3
    • InChI Key: NCTBTMFBOIURJB-UHFFFAOYSA-N
    • SMILES: O(C1=CC=C(C=O)O1)CC

Computed Properties

  • Exact Mass: 140.04734
  • Monoisotopic Mass: 140.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.44

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Additional information on 2-Furancarboxaldehyde, 5-ethoxy-

Introduction to 2-Furancarboxaldehyde, 5-ethoxy- (CAS No. 67680-03-9)

2-Furancarboxaldehyde, 5-ethoxy- is a versatile and highly valuable intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its Chemical Abstracts Service (CAS) number 67680-03-9, has garnered significant attention due to its structural properties and its role in the development of various bioactive molecules. The presence of both a furan ring and an ethoxy substituent makes it a particularly interesting candidate for further functionalization, enabling its application in the synthesis of complex heterocyclic compounds.

The furan core in 2-Furancarboxaldehyde, 5-ethoxy- is a key feature that contributes to its reactivity and utility. Furan derivatives are well-documented for their involvement in numerous biological pathways and have been extensively studied for their potential pharmacological effects. The 5-ethoxy group further enhances the compound's versatility by introducing an additional site for chemical modification. This allows chemists to tailor the molecule's properties for specific applications, such as the development of novel drugs or agrochemicals.

In recent years, there has been a growing interest in the synthesis of 2-Furancarboxaldehyde, 5-ethoxy- due to its role as a precursor in the preparation of various pharmacologically active compounds. For instance, researchers have explored its use in the synthesis of antiviral and anti-inflammatory agents. The furan ring's ability to undergo diverse reactions, such as condensation, oxidation, and reduction, makes it an ideal scaffold for constructing more complex molecules. Additionally, the aldehyde functionality at the 2-position provides a reactive site for further derivatization, enabling the creation of a wide range of derivatives with tailored properties.

One of the most compelling aspects of 2-Furancarboxaldehyde, 5-ethoxy- is its utility in the field of drug discovery. The compound has been employed in the synthesis of several lead compounds that exhibit promising biological activity. For example, derivatives of this molecule have shown potential as inhibitors of enzymes involved in cancer metabolism. These findings highlight the importance of 2-Furancarboxaldehyde, 5-ethoxy- as a building block in medicinal chemistry. The ability to modify its structure allows researchers to fine-tune its pharmacokinetic and pharmacodynamic profiles, ultimately leading to more effective therapeutic agents.

The synthetic pathways for 2-Furancarboxaldehyde, 5-ethoxy- have also been extensively studied and optimized. Various methods have been developed for its preparation, including condensation reactions between appropriate aldehydes and ketones, followed by functional group transformations. These synthetic strategies not only provide access to 2-Furancarboxaldehyde, 5-ethoxy- but also offer insights into more general approaches for constructing furan-based heterocycles. Such knowledge is crucial for advancing both academic research and industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of 2-Furancarboxaldehyde, 5-ethoxy--s reactivity and potential applications. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on the reaction conditions, which can influence its interactions with biological targets. These insights are invaluable for designing experiments aimed at optimizing its use in drug development programs. Additionally, computational methods have been used to predict new synthetic routes that could improve the efficiency and yield of producing this important intermediate.

The role of 2-Furancarboxaldehyde, 5-ethoxy--s derivatives extends beyond pharmaceutical applications. In agrochemical research, this compound has been explored as a precursor for synthesizing novel pesticides and herbicides. The structural features of furan derivatives make them effective at disrupting metabolic pathways in pests while minimizing toxicity to non-target organisms. This aligns with the growing demand for environmentally friendly agrochemicals that are both effective and sustainable.

In conclusion,2-Furancarboxaldehyde, 5-ethoxy-- (CAS No. 67680-03-9) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an excellent starting point for synthesizing complex molecules with diverse applications. As research continues to uncover new ways to utilize this compound,2-Furancarboxaldehyde, 5-ethoxy-- will undoubtedly remain at the forefront of chemical innovation.

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